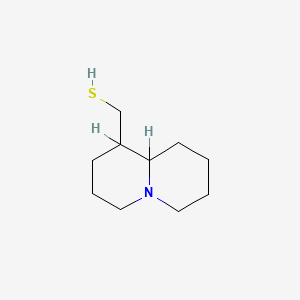

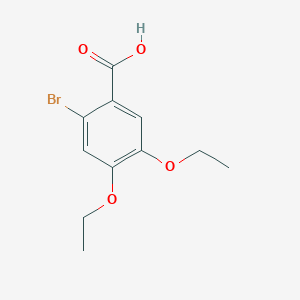

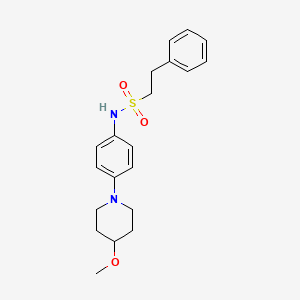

![molecular formula C12H23ClN2O2 B2990662 叔丁基 N-(2-氮杂双环[2.2.1]庚烷-1-基甲基)氨基甲酸酯;盐酸盐 CAS No. 2138516-29-5](/img/structure/B2990662.png)

叔丁基 N-(2-氮杂双环[2.2.1]庚烷-1-基甲基)氨基甲酸酯;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl N-(2-azabicyclo[2.2.1]heptan-1-ylmethyl)carbamate hydrochloride is a chemical compound with the CAS Number: 2138516-29-5 . It has a molecular weight of 262.78 . The IUPAC name for this compound is tert-butyl ((2-azabicyclo [2.2.1]heptan-1-yl)methyl)carbamate hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)13-8-12-5-4-9(6-12)7-14-12;/h9,14H,4-8H2,1-3H3,(H,13,15);1H . This code provides a unique representation of the compound’s molecular structure.科学研究应用

环状碳类似物的合成

该化合物是 2'-脱氧核苷酸环状碳类似物对映选择性合成的重要中间体,突出了其在核苷类似物制备中的重要性。该应用对于抗病毒和抗癌疗法的开发至关重要 (Ober 等,2004)。

促进立体选择性合成

它在酸催化重排和通过一锅柯蒂斯重排合成受保护的胺中的应用证明了它在创建立体化学复杂分子的多功能性。此类方法对于生成具有特定药理特性的化合物至关重要 (Nativi 等,1989), (Lebel & Leogane, 2005)。

对映选择性合成路线

研究详细介绍了合成对映体纯叔丁基-(1R,4S,6R)-4-(羟甲基)-3-氮杂双环[4.1.0]庚烷-3-羧酸酯的高效可扩展路线,标志着在为药用化学应用生产高纯度手性化合物方面取得的进展 (Maton 等,2010)。

烟碱乙酰胆碱受体激动剂的开发

人们已经探索了其衍生物与烟碱乙酰胆碱受体的结合亲和力,这对于神经退行性疾病和镇痛剂的治疗开发很有意义。此类研究强调了该化合物在促进新型治疗剂方面的潜力 (Carroll 等,2001)。

安全和危害

作用机制

Target of Action

The primary target of tert-butyl N-({2-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate hydrochloride is the rho-associated protein kinase . This kinase plays a crucial role in various cellular processes, including cell motility, proliferation, and apoptosis .

Mode of Action

Tert-butyl N-({2-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate hydrochloride interacts with the rho-associated protein kinase, inhibiting its activity . This inhibition can lead to changes in the cellular processes controlled by this kinase, potentially altering cell behavior .

Biochemical Pathways

The inhibition of rho-associated protein kinase by tert-butyl N-({2-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate hydrochloride affects several biochemical pathways. These include pathways involved in cell motility, proliferation, and apoptosis . The downstream effects of these changes can vary depending on the specific cellular context.

Result of Action

The molecular and cellular effects of tert-butyl N-({2-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate hydrochloride’s action depend on its inhibition of rho-associated protein kinase. By inhibiting this kinase, the compound can alter cell motility, proliferation, and apoptosis

属性

IUPAC Name |

tert-butyl N-(2-azabicyclo[2.2.1]heptan-1-ylmethyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)13-8-12-5-4-9(6-12)7-14-12;/h9,14H,4-8H2,1-3H3,(H,13,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGHPFOAFGUDIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC12CCC(C1)CN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,5R)-5-methylpyrrolidin-2-yl]methanol hydrochloride](/img/no-structure.png)

![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)(ethoxycarbonylamino)formamide](/img/structure/B2990602.png)